(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile
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Description
(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C24H16IN3S and its molecular weight is 505.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
- The synthesis and structural analysis of acrylonitriles, including compounds similar to "(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-iodophenyl)amino)acrylonitrile," have been extensively studied. These compounds exhibit significant in vitro cytotoxic potency against human cancer cell lines, indicating potential applications in cancer treatment. X-ray crystal analysis has confirmed the E-configuration of the olefinic bond in these compounds. Structure-activity relationships (SAR) studies suggest that these compounds' cytotoxic activities are highly sensitive to modifications at certain positions, with some derivatives showing enhanced potency compared to standard chemotherapy agents such as cisplatin and etoposide. The mechanism of cell death induced by these compounds has been linked to apoptosis, as indicated by increased caspase activities in treated cells (Sa̧czewski et al., 2004).
Material Science and Optoelectronics
- Derivatives of the compound have been explored for their optical properties, particularly in the context of nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors and stabilizing light sources in optical communications. These studies involve the design, synthesis, and characterization of thiophene dyes with donor-acceptor structures, demonstrating their potential in optoelectronic devices due to their nonlinear absorption and optical limiting behavior under specific laser excitation conditions (Anandan et al., 2018).
Chemical Sensing and Chemosensors
- Some acrylonitrile derivatives have been investigated for their potential as chemosensors for various metal cations. These compounds exhibit changes in fluorescence intensity upon interaction with specific cations, suggesting their applicability in detecting and quantifying metal ions in various environments (Hranjec et al., 2012).
Anticancer and Antioxidant Properties
- Studies on acrylonitrile derivatives also highlight their anticancer and antioxidant properties. Certain compounds have shown significant anti-tumor activities against breast carcinoma cell lines and possess excellent radical scavenging abilities, indicating their therapeutic potential beyond cytotoxicity against cancer cells (Bhale et al., 2018).
Properties
IUPAC Name |
(E)-3-(4-iodoanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16IN3S/c25-21-10-12-22(13-11-21)27-15-20(14-26)24-28-23(16-29-24)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-13,15-16,27H/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENNNDZSOOXQO-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)I)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16IN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.